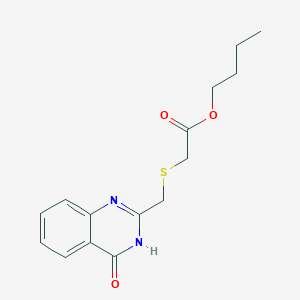

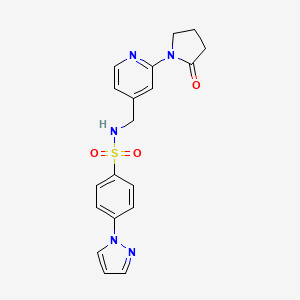

Butyl 2-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a green synthetic procedure was developed for the two-step synthesis of a related compound, “methyl 2-(((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate”, from anthranilic acid . The first step includes a synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one which was performed in choline chloride:urea DES. In the second step, S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one was performed in a microwave-induced reaction .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the synthesis of “methyl 2-(((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate” involved a two-step reaction involving anthranilic acid .

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Derivatives

Butyl 2-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)acetate and its derivatives are key in synthesizing a wide range of compounds with potential applications in various fields of research. For instance, a study by Saeed et al. (2014) involved the synthesis of N‐(Aryl)‐5‐((quinolin‐8‐yloxy)methyl)‐1,3,4‐oxa/Thiadiazol‐2‐amines and 4‐Aryl‐5‐((quinolin‐8‐yloxy)methyl)‐2H‐1,2,4‐triazole‐3(4H)‐thiones, highlighting the compound's role in creating derivatives with possible chemical and biological importance. These derivatives were characterized using spectroscopic techniques and elemental analyses, with one of the thiosemicarbazide derivatives being confirmed by X-ray crystallography, underscoring the compound's versatility in synthesizing structurally diverse molecules (Saeed, Abbas, Ibrar, & Bolte, 2014).

Catalytic Applications in Organic Synthesis

Dabiri et al. (2007) demonstrated the compound's use in the ionic liquid-promoted eco-friendly and efficient synthesis of 2,3-Dihydroquinazolin-4(1H)-ones, utilizing isatoic anhydride, primary amine, or ammonium acetate, and different aromatic aldehydes. This showcases the compound's utility in facilitating reactions under more sustainable conditions, thus contributing to greener chemistry practices (Dabiri, Salehi, & Baghbanzadeh, 2007).

Potential Anticancer Applications

In the realm of medical research, a derivative of this compound has been synthesized and evaluated for its potential as an anticancer agent. Riadi et al. (2021) described the preparation of a new derivative using the S-arylation method. This compound showed potent cytotoxic activity against various human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells, with IC50 values in the low micromolar range. Moreover, it exhibited significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an effective anti-cancer agent (Riadi et al., 2021).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Quinazolinone derivatives, a class to which this compound belongs, are known to interact with a variety of biological targets .

Mode of Action

Quinazolinone derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Quinazolinone derivatives are known to influence a variety of biochemical pathways .

Result of Action

Quinazolinone derivatives are known to have a wide range of biological activities .

Propiedades

IUPAC Name |

butyl 2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-2-3-8-20-14(18)10-21-9-13-16-12-7-5-4-6-11(12)15(19)17-13/h4-7H,2-3,8-10H2,1H3,(H,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFQBGCMLKWLNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CSCC1=NC2=CC=CC=C2C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2406435.png)

![N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2406445.png)

![[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2406446.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-enamide](/img/structure/B2406449.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2406452.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2406455.png)